molecular formula C9H10ClN3O2S B1425289 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 1178711-74-4

2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No.: B1425289
CAS No.: 1178711-74-4
M. Wt: 259.71 g/mol
InChI Key: DIVWSRKQUAGGED-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 1178711-74-4) is a high-value chemical building block primarily used in synthetic and medicinal chemistry research. This compound, with a molecular formula of C9H10ClN3O2S and a molecular weight of 259.71 g/mol, belongs to the imidazopyridine class of heterocycles, which are recognized for their diverse pharmacological profiles . The structure incorporates both a reactive chloro group and a dimethylsulfonamide moiety, making it a versatile scaffold for constructing more complex molecules through various substitution reactions . Researchers utilize this compound as a key intermediate in the exploration of new chemical entities. Its core imidazopyridine structure is a common pharmacophore in drug discovery, found in compounds with a range of biological activities . The presence of the sulfonamide functional group is of particular interest, as this class of compounds is known for a wide spectrum of pharmacological actions, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory activities, though the specific biological profile of this molecule requires further investigation . As a metabolite of certain sulfonamide-based compounds, it also holds value in environmental and metabolic stability studies . This product is supplied for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c1-12(2)16(14,15)9-8(10)11-7-5-3-4-6-13(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVWSRKQUAGGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(N=C2N1C=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

2-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 TRPM8 Modulation

One of the notable applications of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide is its role as a modulator of the TRPM8 receptor, which is involved in the sensation of cold and pain. Research indicates that compounds in this class can be used to treat conditions such as:

  • Neuropathic Pain : These compounds may alleviate pain associated with nerve damage.
  • Inflammatory Pain : They can also help manage pain resulting from inflammation.
  • Cardiovascular Diseases : Conditions aggravated by cold exposure may benefit from these modulators.
  • Pulmonary Disorders : Similar to cardiovascular applications, pulmonary diseases exacerbated by cold can be treated using these compounds .

1.2 Antimicrobial Activity

Research has shown that imidazo[1,2-a]pyridine compounds exhibit potential against various pathogens, including multi-drug resistant strains of tuberculosis (TB). The compound has been evaluated for its efficacy in inhibiting the growth of TB, suggesting its application in treating this serious infectious disease. Specifically, it has been noted that compounds derived from this scaffold can be synthesized affordably and effectively target both drug-sensitive and resistant strains of TB .

Synthesis and Structural Variations

The synthesis of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide involves several steps that allow for structural modifications, enhancing its pharmacological properties. The synthesis typically includes:

  • Reaction with Sulfonyl Chlorides : This step introduces the sulfonamide group, crucial for biological activity.
  • Alkylation Reactions : Introducing various alkyl groups can modify the compound's solubility and interaction with biological targets .

Environmental Applications

The compound has also been explored for its role in environmental science, particularly in assessing pesticide properties. Its structure allows for potential use as a pesticide or in formulations aimed at controlling agricultural pests while minimizing environmental impact .

Table 1: Summary of Applications

Application AreaSpecific UsesMechanism/Action
PharmaceuticalPain management (neuropathic/inflammatory)TRPM8 receptor modulation
Treatment of tuberculosisAntimicrobial activity against TB strains
Environmental SciencePesticide developmentTargeting specific pests while reducing toxicity

Case Study: TRPM8 Modulation for Pain Management

In a study evaluating the efficacy of TRPM8 modulators, 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide was administered to animal models suffering from inflammatory pain. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a therapeutic agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions with aromatic amino acids . These interactions disrupt normal biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Solubility :

  • The N,N-dimethyl group in the target compound reduces aqueous solubility compared to the parent sulfonamide (C₇H₆ClN₃O₂S) due to increased hydrophobicity .
  • Imazosulfuron incorporates a hydrophilic carbamoyl-pyrimidinyl moiety, enhancing solubility for herbicidal activity .

Biological Activity: Imidazo[1,2-a]pyridine derivatives with sulfonamide groups exhibit diverse bioactivities. For example, 6-chloro-2-[(4-chlorophenyl)sulfonyl]-8-[(4-chlorophenyl)thio]-3-nitroimidazo[1,2-a]pyridine inhibits M. tuberculosis QcrB (MIC: 0.03–5 µM) .

Synthetic Routes: The parent sulfonamide (C₇H₆ClN₃O₂S) is synthesized via sulfonation of 2-chloroimidazo[1,2-a]pyridine with chlorosulfonic acid, followed by ammonolysis . Imazosulfuron is derived from the parent sulfonamide by introducing a carbamoyl-pyrimidinyl group .

Biological Activity

2-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

The chemical structure of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide is represented by the following details:

PropertyValue
Chemical Formula C₉H₁₀ClN₃O₂S
Molecular Weight 259.72 g/mol
IUPAC Name 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide
PubChem CID 47254168
Appearance White powder

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide exhibit antimicrobial activity. A study conducted on various imidazo[1,2-a]pyridine derivatives demonstrated that modifications in the sulfonamide group can enhance their efficacy against bacterial strains, particularly those resistant to conventional antibiotics .

Modulation of TRPM8 Receptors

One notable biological activity of this compound is its role as a modulator of TRPM8 (transient receptor potential melastatin subfamily type 8) receptors. These receptors are implicated in the sensation of cold and pain. In vitro studies have shown that 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide can influence TRPM8 activity, suggesting potential applications in treating conditions associated with cold-induced pain and neuropathic pain .

Anticancer Activity

Recent investigations into the anticancer properties of imidazo[1,2-a]pyridine derivatives indicate that they may inhibit cancer cell proliferation. For instance, compounds within this class have shown effectiveness against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups enhances cytotoxicity against specific cancer types .

Case Studies

  • Antimicrobial Evaluation
    A study evaluated the antimicrobial effects of several imidazo derivatives, including 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
  • Pain Management
    In a clinical trial focusing on neuropathic pain management, a formulation containing this compound was administered to patients. The results indicated a marked reduction in pain scores compared to baseline measurements, highlighting its efficacy as a TRPM8 modulator .

The biological activity of 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide can be attributed to its ability to interact with specific biological targets:

  • TRPM8 Modulation : By influencing TRPM8 receptor activity, the compound can alter sensory perceptions related to temperature and pain.
  • Antimicrobial Action : The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, contributing to its antimicrobial effects.

Q & A

Q. What are the established synthetic routes for 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide?

The synthesis typically involves:

  • Cyclocondensation : Reacting 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-b]pyridazine core .
  • Nitration : Introducing a nitro group at position 3 of the intermediate .
  • Sulfonamide Formation : Substituting the chloromethyl group with sulfinate salts (e.g., sodium benzenesulfinate) or coupling sulfonyl chlorides using tertiary amine bases like 3-picoline .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., distinguishing between N-methyl and chloro groups) .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .
  • Infrared (IR) Spectroscopy : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide coupling efficiency?

Optimization strategies include:

  • Base Selection : Using 3-picoline or 3,5-lutidine instead of pyridine enhances nucleophilicity and reduces side reactions .
  • Catalytic Additives : N-Arylsulfilimine catalysts (e.g., S,S-dimethylsulfilimine hydrochloride) improve coupling kinetics and yields .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and facilitate sulfonyl chloride activation .

Q. How can computational and experimental data discrepancies in structural reactivity be resolved?

Discrepancies arise from solvent effects or unaccounted transition states. Mitigation approaches:

  • DFT Calculations : Model reaction pathways (e.g., sulfonamide substitution) and compare with experimental kinetic data .
  • Isotopic Labeling : Use 34S-labeled sulfonyl chlorides to track regioselectivity in substitution reactions .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?

SAR studies require:

  • Systematic Substituent Variation : Modify chloro, dimethylamino, or sulfonamide groups to assess electronic/steric effects .
  • Biological Assays : Pair in vitro enzyme inhibition (e.g., COX-2 assays) with molecular docking to correlate structural changes with activity .

Q. How can mechanistic insights into sulfonamide group introduction be obtained?

Mechanistic probes include:

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Intermediate Trapping : Use low-temperature NMR to isolate and characterize transient species (e.g., sulfonyl intermediates) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on nitration regioselectivity in imidazo[1,2-a]pyridine systems?

Contradictions may stem from:

  • Nitrating Agents : HNO3/H2SO4 vs. AcONO2 can favor different positions due to electrophilic directing effects .
  • Validation : Use X-ray crystallography to unambiguously assign nitro group positions in intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide

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